3-[3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2H-chromen-2-one
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Overview
Description
3-[3-(3-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-2H-CHROMEN-2-ONE is a heterocyclic compound that combines several pharmacologically active moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-2H-CHROMEN-2-ONE typically involves the condensation of 4-amino-5-pyridine-3-yl-1,2,4-triazole-3-thiol with substituted chalcones in the presence of glacial acetic acid and ethanol . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3-[3-(3-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and triazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated solvents, strong nucleophiles like sodium methoxide.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can exhibit different pharmacological properties .
Scientific Research Applications
3-[3-(3-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-2H-CHROMEN-2-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Mechanism of Action
The mechanism of action of 3-[3-(3-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects . The exact molecular targets and pathways are still under investigation, but it is believed to interact with DNA and proteins involved in cell division and metabolism .
Comparison with Similar Compounds
Similar Compounds
- 3-pyridyl [1,2,4] triazolo [3,4-b] [1,3,4] thiadiazepines
- 1,2,4-triazolo [3,4-b] [1,3,4]thiadiazines
- 1,2,4-triazolo [5,1-b] [1,3,5]thiadiazines
- 1,2,4-triazolo [1,5-c] [1,3,5]thiadiazines
- 1,2,3-triazolo [5,1-b] [1,3,4]thiadiazines
Uniqueness
3-[3-(3-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-2H-CHROMEN-2-ONE is unique due to its combination of a pyridine ring, a triazole ring, and a chromenone moiety. This unique structure contributes to its diverse pharmacological activities and makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C17H9N5O2S |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
3-(3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)chromen-2-one |
InChI |
InChI=1S/C17H9N5O2S/c23-16-12(8-10-4-1-2-6-13(10)24-16)15-21-22-14(19-20-17(22)25-15)11-5-3-7-18-9-11/h1-9H |
InChI Key |
DOBRYVJYMFRXHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NN4C(=NN=C4S3)C5=CN=CC=C5 |
Origin of Product |
United States |
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